TPSA Divergence vs. the 2,2'-Bifuran Benzylsulfanyl Analog Shifts Predicted Permeability Classification Boundary
The target compound possesses a benzyloxyacetyl sidechain (O-linked), while the closest matched analog, 2-(benzylsulfanyl)-N-({[2,2'-bifuran]-5-yl}methyl)acetamide (CAS 2034563-58-9), replaces the sidechain oxygen with sulfur [1]. This single-atom substitution (O → S) decreases the TPSA from 64.6 Ų (target) to 55.4 Ų (sulfur analog) [REFS-1, REFS-2]. The 9.2 Ų reduction in TPSA crosses experimentally validated permeability classification thresholds for CNS and oral absorption, where TPSA cutoffs of 60–70 Ų distinguish high from low passive permeation [3].
| Evidence Dimension | Topological Polar Surface Area (TPSA; computed via Cactvs) |
|---|---|
| Target Compound Data | 64.6 Ų |
| Comparator Or Baseline | 2-(Benzylsulfanyl)-N-({[2,2'-bifuran]-5-yl}methyl)acetamide (CAS 2034563-58-9): 55.4 Ų |
| Quantified Difference | Δ = 9.2 Ų (target 16.6% higher) |
| Conditions | Computed property (Cactvs 3.4.8.24, PubChem); experimental ADME data not available |
Why This Matters
A 9.2 Ų TPSA shift across the 60–70 Ų boundary materially changes the predicted likelihood of passive blood–brain barrier penetration, directly impacting compound selection for CNS-targeted probe campaigns.
- [1] PubChem Compound Summary for CID 126852627, 2-(benzyloxy)-N-({[2,2'-bifuran]-5-yl}methyl)acetamide. National Center for Biotechnology Information (2026). View Source
- [2] PubChem data for 2-(benzylsulfanyl)-N-({[2,2'-bifuran]-5-yl}methyl)acetamide (CID 60487623), molecular formula C18H17NO3S. National Center for Biotechnology Information (2026). View Source
- [3] K. Palm, P. Stenberg, K. Luthman, and P. Artursson, Polar molecular surface properties predict the intestinal absorption of drugs in humans. Pharmaceutical Research, 1997, 14, 568–571. View Source
